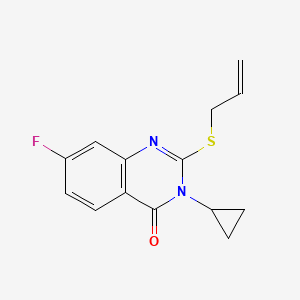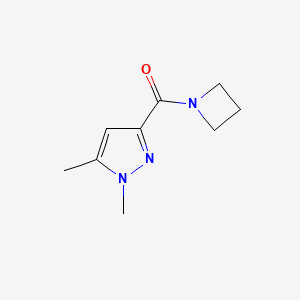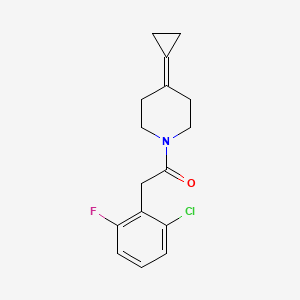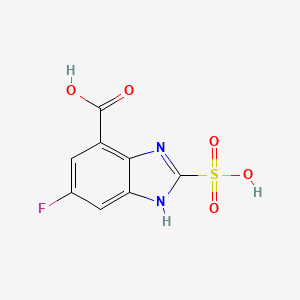
3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one is a synthetic organic compound with a unique structure that includes a quinazolinone core, a cyclopropyl group, a fluorine atom, and a prop-2-enylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable reagent, such as formamide or its derivatives, under acidic or basic conditions.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using diazomethane or a similar reagent.
Attachment of the Prop-2-enylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a prop-2-enylthiol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinazolinone core can be reduced to a dihydroquinazolinone using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydroquinazolinones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features. It may exhibit activity against various biological targets, including enzymes and receptors.
Materials Science: The compound’s unique structure may make it useful in the development of novel materials with specific properties, such as fluorescence or conductivity.
Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.
Pharmaceutical Development:
Mecanismo De Acción
The mechanism of action of 3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one would depend on its specific biological target. Generally, compounds with a quinazolinone core can interact with various enzymes and receptors, potentially inhibiting their activity. The presence of the fluorine atom and the prop-2-enylsulfanyl group may enhance binding affinity and specificity to the target.
Comparación Con Compuestos Similares
Similar Compounds
Quinazolinone Derivatives: Compounds with a quinazolinone core, such as gefitinib and erlotinib, which are used as anticancer agents.
Fluorinated Compounds: Compounds containing fluorine atoms, which often exhibit enhanced biological activity and metabolic stability.
Cyclopropyl-Containing Compounds: Compounds with cyclopropyl groups, which can influence the compound’s conformation and reactivity.
Uniqueness
3-Cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one is unique due to the combination of its structural features, which may confer distinct biological and chemical properties. The presence of the cyclopropyl group, fluorine atom, and prop-2-enylsulfanyl group in a single molecule is relatively rare and may result in unique interactions with biological targets.
Propiedades
IUPAC Name |
3-cyclopropyl-7-fluoro-2-prop-2-enylsulfanylquinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2OS/c1-2-7-19-14-16-12-8-9(15)3-6-11(12)13(18)17(14)10-4-5-10/h2-3,6,8,10H,1,4-5,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVCPNTMNBXVYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=NC2=C(C=CC(=C2)F)C(=O)N1C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-Bromo-4-oxo-8-[(4-oxo-3H-quinazolin-2-yl)sulfanylmethyl]chromene-3-carbaldehyde](/img/structure/B2982585.png)
![1-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-3-(4-ethoxyphenyl)thiourea](/img/structure/B2982586.png)

![N-(1,3-benzothiazol-6-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2982591.png)
![1-[1-(1,3-dimethyl-1H-pyrazole-5-carbonyl)azetidin-3-yl]-1H-1,2,3-triazole](/img/structure/B2982592.png)
![2-Chloro-N-[2-diethylamino-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2982593.png)
![2-Ethyl-6-(4-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2982594.png)




![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2982606.png)
![2-{[1-(2-hydroxycyclohexyl)piperidin-4-yl]methyl}-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2982607.png)
![N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2982608.png)
